REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][C:11]([CH:19]([CH3:21])[CH3:20])=[N:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2].O.[OH-].[Li+]>>[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH:19]([CH3:21])[CH3:20])=[N:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2.3|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)N1N=C(C=C1C(=O)OCC)C(C)C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)N1N=C(C=C1C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |